molecular formula C10H8ClIN2O B13125862 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline

4-Chloro-6-iodo-7-methoxy-2-methylquinazoline

Cat. No.: B13125862
M. Wt: 334.54 g/mol
InChI Key: STMQKINGKWEHHD-UHFFFAOYSA-N
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Description

4-Chloro-6-iodo-7-methoxy-2-methylquinazoline is a chemical compound with the molecular formula C10H8ClIN2O and a molecular weight of 334.54 g/mol . This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline typically involves multi-step organic reactions. One common synthetic route includes the iodination of 4-chloro-7-methoxy-2-methylquinazoline using iodine and a suitable oxidizing agent . The reaction conditions often require a solvent such as acetic acid and a temperature range of 60-80°C. Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific purity and quantity requirements .

Chemical Reactions Analysis

4-Chloro-6-iodo-7-methoxy-2-methylquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Chloro-6-iodo-7-methoxy-2-methylquinazoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the derivatives formed from the compound .

Comparison with Similar Compounds

4-Chloro-6-iodo-7-methoxy-2-methylquinazoline can be compared with other quinazoline derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H8ClIN2O

Molecular Weight

334.54 g/mol

IUPAC Name

4-chloro-6-iodo-7-methoxy-2-methylquinazoline

InChI

InChI=1S/C10H8ClIN2O/c1-5-13-8-4-9(15-2)7(12)3-6(8)10(11)14-5/h3-4H,1-2H3

InChI Key

STMQKINGKWEHHD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC(=C(C=C2C(=N1)Cl)I)OC

Origin of Product

United States

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